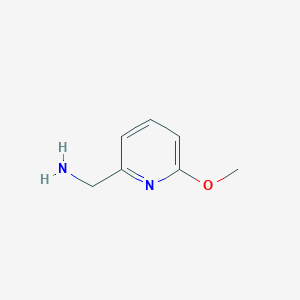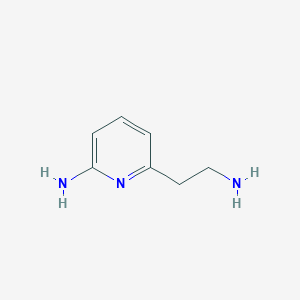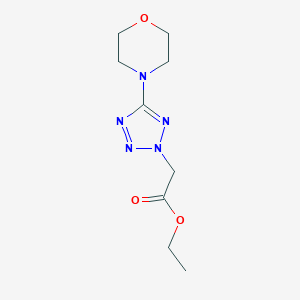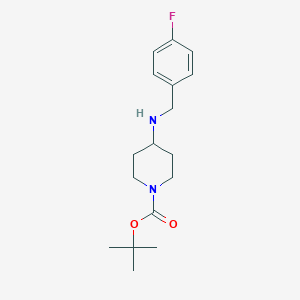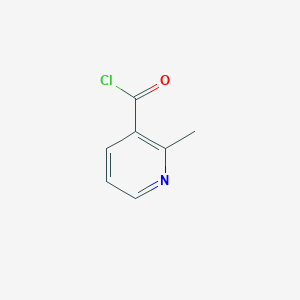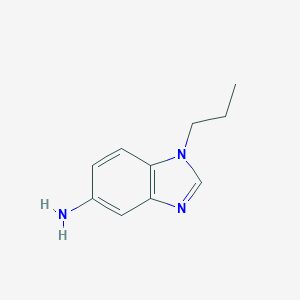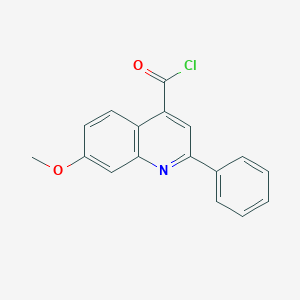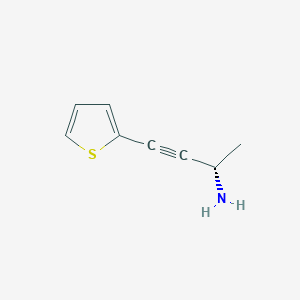
(S)-4-(2-Thienyl)-3-butyn-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(2-Thienyl)-3-butyn-2-amine, also known as TBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TBA belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs) and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
(S)-4-(2-Thienyl)-3-butyn-2-amine acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting the activity of MAO, (S)-4-(2-Thienyl)-3-butyn-2-amine increases the levels of neurotransmitters in the brain, leading to its various physiological effects.
Biochemische Und Physiologische Effekte
(S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in mood, motivation, and cognitive function. (S)-4-(2-Thienyl)-3-butyn-2-amine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-4-(2-Thienyl)-3-butyn-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. It also has a well-defined mechanism of action, making it a useful tool for studying the effects of neurotransmitters on the brain. However, (S)-4-(2-Thienyl)-3-butyn-2-amine also has some limitations. It is a potent inhibitor of MAO, which can lead to potential side effects if used improperly. It also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for the study of (S)-4-(2-Thienyl)-3-butyn-2-amine. One area of interest is in the development of new treatments for neurological disorders such as depression and Parkinson's disease. (S)-4-(2-Thienyl)-3-butyn-2-amine may also be useful in the study of addiction and substance abuse disorders. Further research is needed to fully understand the effects of (S)-4-(2-Thienyl)-3-butyn-2-amine on the brain and its potential applications in scientific research.
In conclusion, (S)-4-(2-Thienyl)-3-butyn-2-amine is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to produce high yields of high purity (S)-4-(2-Thienyl)-3-butyn-2-amine. (S)-4-(2-Thienyl)-3-butyn-2-amine acts as a reversible inhibitor of MAO, leading to an increase in the levels of neurotransmitters in the brain. It has various biochemical and physiological effects and may be useful in the treatment of neurological disorders. (S)-4-(2-Thienyl)-3-butyn-2-amine has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the effects of (S)-4-(2-Thienyl)-3-butyn-2-amine on the brain and its potential applications in scientific research.
Synthesemethoden
The synthesis of (S)-4-(2-Thienyl)-3-butyn-2-amine involves the reaction of 2-thiophenecarboxaldehyde with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction to form the desired product. This synthesis method has been optimized to produce high yields of (S)-4-(2-Thienyl)-3-butyn-2-amine with high purity.
Wissenschaftliche Forschungsanwendungen
(S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to have various applications in scientific research. One of the main areas of interest is in the field of neuroscience. (S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
169208-53-1 |
|---|---|
Produktname |
(S)-4-(2-Thienyl)-3-butyn-2-amine |
Molekularformel |
C8H9NS |
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
(2S)-4-thiophen-2-ylbut-3-yn-2-amine |
InChI |
InChI=1S/C8H9NS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,9H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
SPYALXMRZJABRZ-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C#CC1=CC=CS1)N |
SMILES |
CC(C#CC1=CC=CS1)N |
Kanonische SMILES |
CC(C#CC1=CC=CS1)N |
Synonyme |
3-Butyn-2-amine, 4-(2-thienyl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



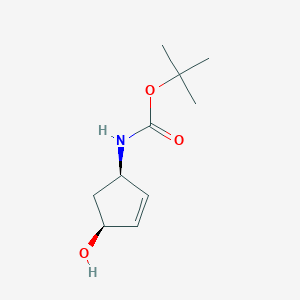
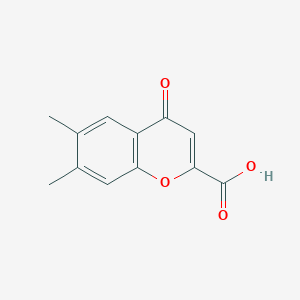
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)

![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
